molecular formula C7H10N2O2S B13554600 2-Amino-3-(2-methylthiazol-4-yl)propanoic acid

2-Amino-3-(2-methylthiazol-4-yl)propanoic acid

Cat. No.: B13554600
M. Wt: 186.23 g/mol
InChI Key: OXUNPVFCPTYFQO-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methylthiazol-4-yl)propanoic acid is a compound that belongs to the class of thiazole-containing amino acids Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methylthiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid side chain. One common method involves the reaction of 2-methylthiazole with an appropriate amino acid precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iodine or other halogens .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques where the reactants are combined in large reactors. The reaction conditions are optimized to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methylthiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(2-methylthiazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methylthiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-methylthiazol-4-yl)propanoic acid is unique due to its specific thiazole ring structure and the position of the methyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-9-5(3-12-4)2-6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11)

InChI Key

OXUNPVFCPTYFQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(C(=O)O)N

Origin of Product

United States

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